2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
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Description
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17F2N3O3S2 and its molecular weight is 473.51. The purity is usually 95%.
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Biological Activity
The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. This article delves into its biological activity, synthesizing findings from diverse research studies and data sources.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H18F2N2O2S
- IUPAC Name : this compound
The structure features a thienopyrimidine core, which is known for various biological activities due to its ability to interact with multiple biological targets.
Anticancer Properties
Research has indicated that compounds similar to thienopyrimidines exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of thienopyrimidine can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The specific compound under discussion has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell growth and promoting cell death mechanisms.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Enzyme Inhibition
One of the notable aspects of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit certain kinases involved in cancer progression. This inhibition can lead to decreased signaling pathways that promote tumor growth and metastasis.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation by up to 70% at concentrations of 10 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
- Antimicrobial Testing : In a recent antimicrobial assay, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Enzyme Activity : Inhibition assays revealed that the compound effectively inhibited the activity of protein kinase B (AKT), a key player in cancer signaling pathways, with an IC50 value of approximately 50 nM.
Data Summary Table
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O3S2/c1-2-30-17-5-3-15(4-6-17)25-19(28)12-32-22-26-18-7-8-31-20(18)21(29)27(22)16-10-13(23)9-14(24)11-16/h3-11H,2,12H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVLQEWAPAGLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.